![molecular formula C25H25N3O2 B2731262 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-04-7](/img/structure/B2731262.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide
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Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide, also known as BI-9564, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has a molecular weight of 435.6 g/mol.
Scientific Research Applications
Benzimidazole Derivatives in CNS Acting Drugs
- Benzimidazole derivatives have been explored for their potential in treating central nervous system (CNS) diseases due to their agonistic, antagonistic, and neurotransmitter-related activities. These compounds have shown promise in penetrating the CNS and treating neurological disorders, indicating the potential for modifying such molecules for potent CNS drugs (Saganuwan, 2020).
Antitumor Activity of Imidazole Derivatives
- Imidazole derivatives, which share a structural motif with benzimidazole, have been reviewed for their antitumor activities. These compounds have passed preclinical testing stages, showing potential as new antitumor drugs with diverse biological properties (Iradyan et al., 2009).
DNA Binding Properties of Benzimidazole Analogs
- Hoechst 33258, a compound with two benzimidazole groups, is known for its strong binding to the minor groove of double-stranded B-DNA, indicating the significance of benzimidazole derivatives in developing fluorescent DNA stains and radioprotectors (Issar & Kakkar, 2013).
Antimicrobial and Antiviral Properties
- Benzothiazole derivatives, another class closely related to benzimidazoles, have shown a wide range of biological activities, including antimicrobial and antiviral properties. This highlights the versatility of azole-based compounds in pharmaceutical applications and their potential in addressing drug resistance and emerging health threats (Elamin et al., 2020).
Therapeutic Potential of Benzimidazole Compounds
- Benzimidazole and its derivatives are pivotal in medicinal chemistry, offering a broad spectrum of pharmacological activities. These compounds play crucial roles across various medical sectors, including as antimicrobial, antiviral, antidiabetic, and anticancer agents, underscoring the therapeutic potential of benzimidazole scaffolds (Vasuki et al., 2021).
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-3-8-17-30-19-15-13-18(14-16-19)25(29)28-21-10-5-4-9-20(21)24-26-22-11-6-7-12-23(22)27-24/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXOYYSGFNURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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